c-Kit D816V Kinase Inhibition: Structurally Related 4-(Trifluoromethoxy)benzenesulfonamide Motif Demonstrates 11-Fold Higher Affinity than a Non-Fluorinated Sulfonamide Comparator
Compound P-0664 (US10227357), which incorporates the identical 4-(trifluoromethoxy)benzenesulfonamide motif linked to a 2,4-dimethylthiazol-5-yl-containing scaffold, exhibits a Ki of 500 nM against the oncogenic c-Kit D816V mutant kinase. In contrast, Compound P-0541, a structurally related analog from the same patent series bearing a different sulfonamide substituent, shows a Ki of 5,500 nM (5.5 µM) under identical assay conditions—an approximately 11-fold reduction in binding affinity [1][2]. Both measurements were obtained using the same engineered BaF3-FL KIT D816V cell-based assay system in the Plexxikon kinase inhibitor program [1]. Note: This is cross-study comparable evidence derived from a close structural analog sharing the key 4-(trifluoromethoxy)benzenesulfonamide pharmacophore; direct Ki data for CAS 1396867-75-6 against this target have not been reported in the public domain.
| Evidence Dimension | Inhibitory binding affinity (Ki) against c-Kit D816V mutant kinase |
|---|---|
| Target Compound Data | Not directly determined for CAS 1396867-75-6. Closest structural analog (P-0664) sharing the 4-(trifluoromethoxy)benzenesulfonamide and 2,4-dimethylthiazol-5-yl motifs: Ki = 500 nM |
| Comparator Or Baseline | P-0541 (structurally related sulfonamide from same patent series): Ki = 5,500 nM (5.5 µM) |
| Quantified Difference | Approximately 11-fold higher affinity for the 4-(trifluoromethoxy)benzenesulfonamide-containing analog vs. comparator |
| Conditions | BaF3-FL KIT D816V engineered cell line; assay described in US Patent 10227357 (Plexxikon Inc.); BindingDB entry date 2019-12-27 |
Why This Matters
For research groups studying c-Kit-driven malignancies (e.g., mastocytosis, GIST), this compound or its close analogs bearing the 4-OCF₃ motif provide a structurally validated entry point with demonstrated sub-micromolar target engagement, whereas analogs with alternative sulfonamide substituents may require >10-fold higher concentrations, complicating selectivity interpretation.
- [1] BindingDB. BDBM369348: N-[1-[6-(2,4-dimethylthiazol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidyl]-4-(trifluoromethoxy)benzenesulfonamide (US10227357, Compound P-0664). Ki: 500 nM (c-Kit D816V, BaF3-FL engineered cell line). Entry date: 2019-12-27. View Source
- [2] BindingDB. BDBM50376057 (CHEMBL259141): US10227357, Compound P-0541. Ki: 5.50E+3 nM (c-Kit D816V, BaF3-FL engineered cell line). View Source
